

An In-depth Technical Guide to 3',6'-Di-O-sinapoylsucrose

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Compound of Interest

Compound Name: 6,6'-Di-O-sinapoylsucrose

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This technical guide provides a comprehensive overview of 3',6'-Di-O-sinapoylsucrose, a significant bioactive compound isolated from the roots of *Polygala tenuifolia*. This document details its physicochemical properties, biological activities, and relevant experimental protocols, aimed at facilitating further research and development. The compound initially searched for, **6,6'-Di-O-sinapoylsucrose**, is likely a synonym or isomer, as the predominant compound cited in scientific literature is 3',6'-Di-O-sinapoylsucrose.

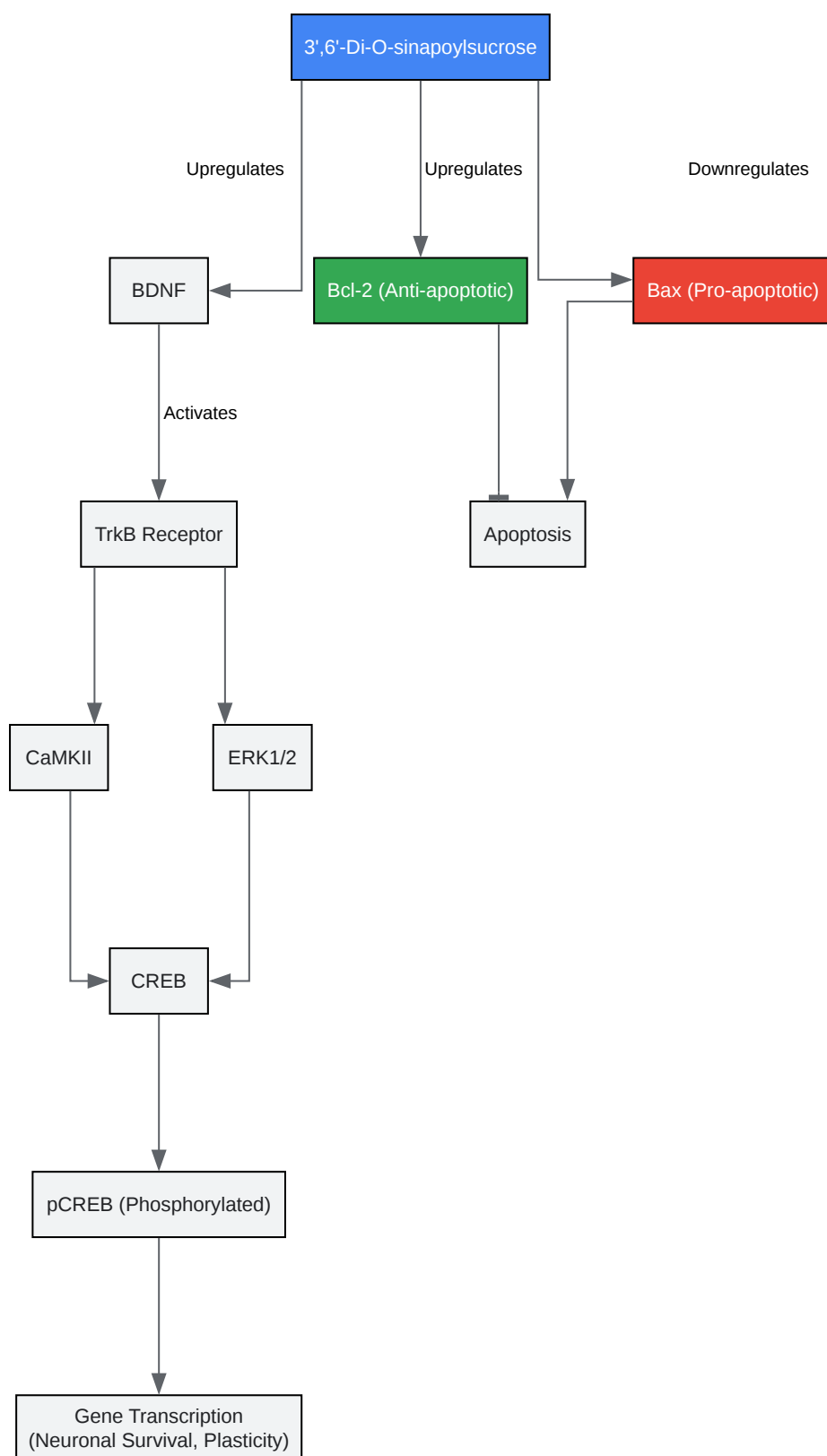
Physicochemical and Pharmacokinetic Data

3',6'-Di-O-sinapoylsucrose, also known as DSS, is an oligosaccharide ester with established neuroprotective and antidepressant properties.^{[1][2][3]} Its fundamental properties and pharmacokinetic profile are summarized below.

Property	Value	Reference
CAS Number	139891-98-8	[4]
Molecular Formula	C ₃₄ H ₄₂ O ₁₉	[5]
Molecular Weight	754.69 g/mol	
Oral Bioavailability (rat)	~0.5%	[4]
Effective Concentration (in vitro)	>30 µM for neuroprotection	[1][3]
Effective Dose (in vivo, mice)	3-12 mg/kg for anxiolytic effects	[6]
Effective Dose (in vivo, rats)	5-20 mg/kg for antidepressant effects	[2][6]

Neuroprotective Signaling Pathways

3',6'-Di-O-sinapoylsucrose exerts its neuroprotective effects through the modulation of key signaling pathways, primarily the Brain-Derived Neurotrophic Factor (BDNF) pathway. Research indicates that it enhances the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB).[7][8] This activation subsequently leads to the phosphorylation of cAMP response element-binding protein (CREB) through the CaMKII and ERK1/2 pathways.[1] This cascade is crucial for neuronal survival, plasticity, and memory function. Additionally, DSS has been shown to protect neuronal cells from glutamate-induced excitotoxicity by regulating the expression of apoptotic proteins, specifically downregulating Bax and upregulating Bcl-2.[3][9]



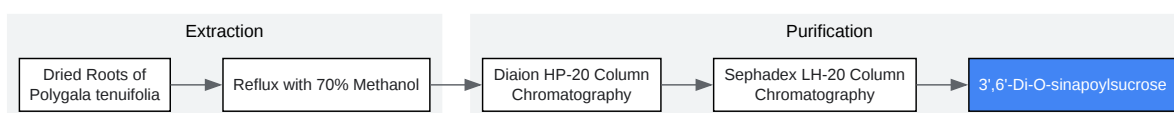
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Neuroprotective Signaling Pathway of 3',6'-Di-O-sinapoylsucrose.

Experimental Protocols

Extraction and Purification from *Polygala tenuifolia*

The following is a generalized workflow for the extraction and purification of 3',6'-Di-O-sinapoylsucrose from its natural source.



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Extraction and Purification Workflow.

A detailed protocol for the extraction and isolation of 3',6'-disinapoyl sucrose involves the following steps^[10]:

- **Extraction:** The dried roots of *Polygala tenuifolia* (3.0 kg) are extracted three times with 70% methanol at room temperature for 24 hours for each extraction.
- **Initial Fractionation:** The combined 70% methanol extract (1.0 kg) is subjected to column chromatography on a Diaion HP-20 column. A gradient elution with a methanol:water mixture is used (from 0:1 to 10:0) to yield multiple fractions.
- **Further Purification:** The relevant fractions are further purified using Sephadex LH-20 column chromatography with a methanol:water (6:4 v/v) mixture to produce sub-fractions.
- **Isolation:** Final isolation of 3',6'-disinapoyl sucrose is achieved through repeated chromatographic techniques.

An alternative method specifies refluxing the plant material with ethanol, followed by fractionation on a macroporous adsorptive resin column with a 30% ethanol elution, and subsequent purification using silica gel, Sephadex LH-20, and ODS-A column chromatography. ^[11]

LC-MS/MS Method for Quantification in Rat Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the pharmacokinetic study of 3',6'-disinapoyl sucrose in rat plasma.^[4]

- Sample Preparation: Protein precipitation is used to treat the plasma samples.
- Chromatography:
 - Column: C18 HPLC column.
 - Mobile Phase: A suitable gradient of organic solvent and water.
- Mass Spectrometry:
 - Ionization: Positive electrospray ionization (ESI+).
 - Detection: Multiple-reaction monitoring (MRM).
 - Ion Transitions:
 - 3',6'-disinapoyl sucrose: m/z 777.4 → 409.2
 - Internal Standard (forsythin): m/z 557.2 → 309.1
- Method Performance:
 - Linear Range: 0.5-1000.0 ng/mL.
 - Limit of Detection (LOD): 0.3 ng/mL.
 - Limit of Quantification (LOQ): 0.5 ng/mL.
 - Extraction Recovery: >86.6%.
 - Precision (within-day and between-day): 1.4% to 18.4%.
 - Accuracy (within-day and between-day): -3.7% to -9.5%.

This method was successfully applied to a pharmacokinetic study in rats, which revealed the compound's low oral bioavailability.[4]

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